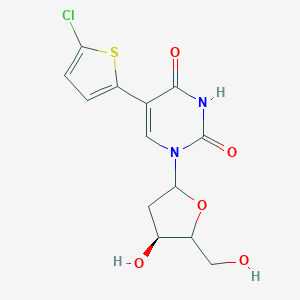
5-(5-Chloro-2-thienyl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-thienyl)-2'-deoxyuridine, also known as SCTDU, is a thymidine analogue that has been extensively studied for its potential applications in cancer treatment. It is a nucleoside analogue that can be incorporated into DNA during replication, causing DNA damage and ultimately leading to cell death.
Mécanisme D'action
5-(5-Chloro-2-thienyl)-2'-deoxyuridine is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Effets Biochimiques Et Physiologiques
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is its potential to enhance the effects of other chemotherapeutic agents. However, the low yield and time-consuming synthesis process can be a limitation for lab experiments. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have toxic effects on normal cells, which can be a challenge for its clinical use.
Orientations Futures
There are several future directions for the study of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. One area of research is the development of more efficient synthesis methods to increase the yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. Additionally, further studies are needed to better understand the mechanisms of action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine and its potential interactions with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in cancer patients.
Méthodes De Synthèse
The synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2'-deoxyuridine in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps. The yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is typically low, and the synthesis process can be time-consuming.
Applications De Recherche Scientifique
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been studied extensively for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
134333-72-5 |
|---|---|
Nom du produit |
5-(5-Chloro-2-thienyl)-2'-deoxyuridine |
Formule moléculaire |
C13H13ClN2O5S |
Poids moléculaire |
344.77 g/mol |
Nom IUPAC |
5-(5-chlorothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
Clé InChI |
RQZRQHNKLHIOQI-JYPKXMCJSA-N |
SMILES isomérique |
C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
Synonymes |
5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



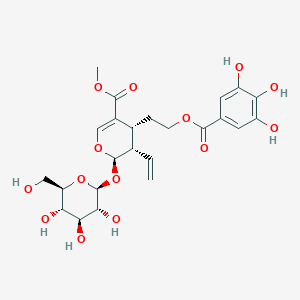
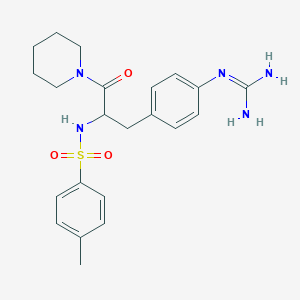
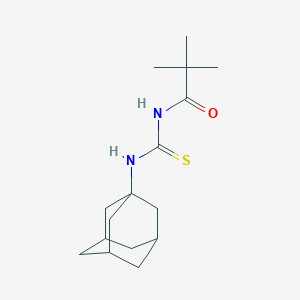
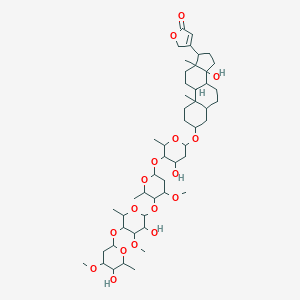
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
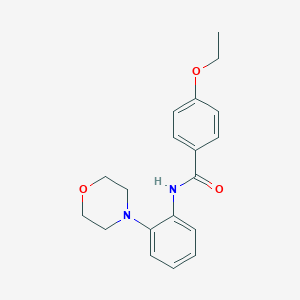
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
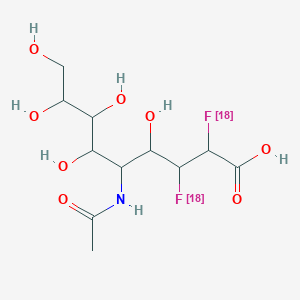
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)